

An In-depth Technical Guide to the Chemical Properties of Acid Calcium Pyrophosphate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium dihydrogen pyrophosphate*

Cat. No.: *B1143966*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

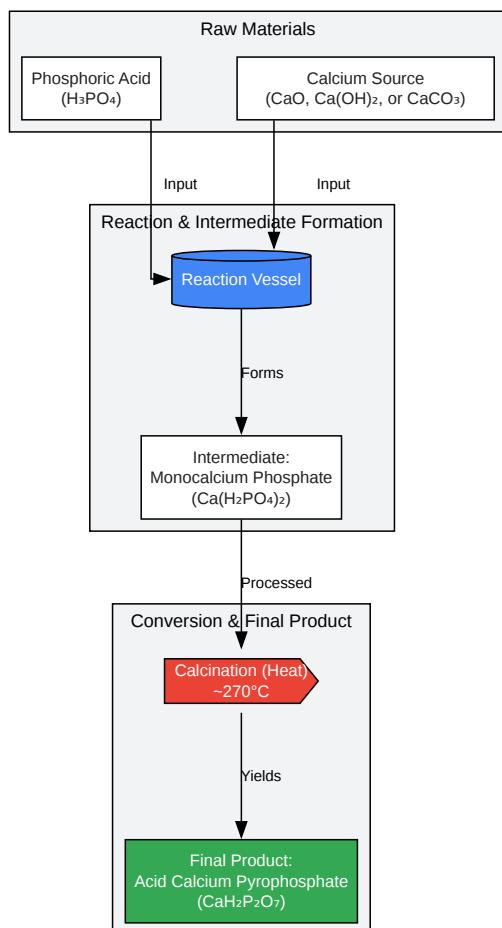
Acid Calcium Pyrophosphate (CAPP), chemically known as Calcium Dihydrogen Diphosphate ($\text{CaH}_2\text{P}_2\text{O}_7$), is an inorganic compound widely utilized in the food industry as a leavening agent.^{[1][2]} Beyond its established role in baking, its properties as a stable, inorganic phosphate merit closer examination for potential applications in pharmaceutical sciences. This technical guide provides a comprehensive overview of the core chemical properties of Acid Calcium Pyrophosphate, detailing its synthesis, structure, and reactivity. The document summarizes key quantitative data, outlines relevant experimental protocols for its analysis, and explores its functional characteristics, providing a foundational resource for researchers in material science and drug formulation.

Chemical Identity and Physical Properties

Acid Calcium Pyrophosphate is a white, odorless, crystalline powder.^{[3][4]} It is recognized as a food-grade substance by international regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is described in the Food Chemicals Codex (FCC).^{[5][6]}

Table 1: Chemical Identifiers and Nomenclature

Identifier	Value
Chemical Name	Calcium Dihydrogen Diphosphate[4]
Synonyms	Acid Calcium Pyrophosphate (CAPP), Monocalcium Dihydrogen Pyrophosphate[2][3]
Molecular Formula	<chem>CaH2P2O7</chem> [3][4]
Molecular Weight	216.04 g/mol [4]
CAS Number	14866-19-4[3][4]
INS Number	450(vii)[2][3]


Table 2: Physicochemical Properties

Property	Value	Notes
Appearance	White crystals or powder[3][4]	
Solubility	Insoluble or sparingly soluble in water; Soluble in dilute hydrochloric and nitric acids.[1]	The low water solubility is crucial for its function as a slow-acting leavening agent.
pH (1% solution)	Approximately 2.0 - 4.0[1]	The acidic nature is fundamental to its role as a leavening acid.
Density	~2.22 g/cm ³	Varies with grade and particle size.
Loss on Drying	Not more than 1% (105°C, 4h) [3]	Indicates it is an anhydrous salt.

Synthesis and Manufacturing

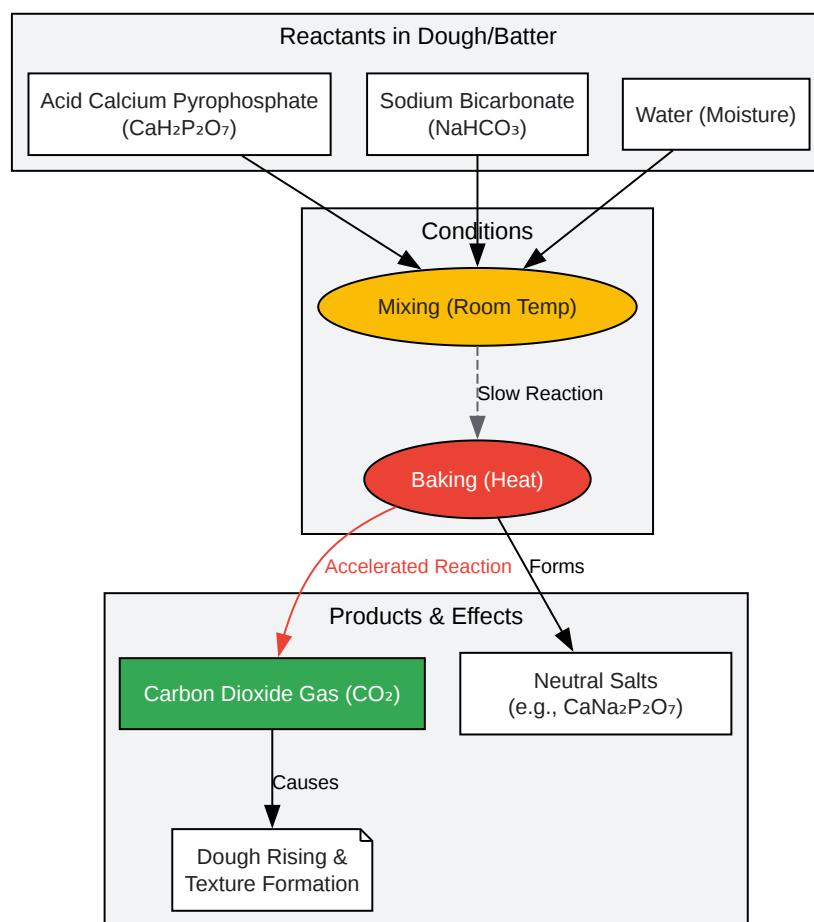
The commercial production of Acid Calcium Pyrophosphate is typically achieved through the thermal decomposition of Monocalcium Phosphate (also known as Calcium Dihydrogen Phosphate, $\text{Ca}(\text{H}_2\text{PO}_4)_2$). The process begins with the reaction of a calcium source with phosphoric acid.

The overall manufacturing process can be summarized in the following workflow:

[Click to download full resolution via product page](#)

Caption: Manufacturing workflow for Acid Calcium Pyrophosphate.

The key chemical transformations in this process are:


- Formation of Monocalcium Phosphate: $2\text{H}_3(\text{PO}_4) + \text{CaO} \rightarrow \text{Ca}(\text{H}_2\text{PO}_4)_2 + \text{H}_2\text{O}$
- Thermal Conversion to Acid Calcium Pyrophosphate: $\text{Ca}(\text{H}_2\text{PO}_4)_2 + \text{Heat} (\Delta) \rightarrow \text{CaH}_2\text{P}_2\text{O}_7 + \text{H}_2\text{O}$

Chemical Reactivity and Functional Properties

Leavening Action

The primary industrial application of Acid Calcium Pyrophosphate is as a leavening acid in baked goods.^[1] It is classified as a slow-acting or heat-activated leavening agent.^[1] Its low solubility at room temperature means it reacts minimally with sodium bicarbonate (baking soda) during the mixing of dough or batter. The reaction accelerates upon heating during the baking process, providing a controlled release of carbon dioxide gas. This delayed reaction is critical for achieving the desired texture and volume in many baked products.

The overall leavening reaction is: $\text{CaH}_2\text{P}_2\text{O}_7 + 2\text{NaHCO}_3 \rightarrow \text{CaNa}_2\text{P}_2\text{O}_7 + 2\text{H}_2\text{O} + 2\text{CO}_2(\text{g})$

[Click to download full resolution via product page](#)

Caption: Leavening reaction pathway of Acid Calcium Pyrophosphate.

Thermal Decomposition

Acid Calcium Pyrophosphate is formed by the thermal treatment of monocalcium phosphate monohydrate.^[7] The process involves the loss of water of hydration followed by an intramolecular dehydration of the protonated phosphate groups.^[7] Further heating of Acid Calcium Pyrophosphate above 400°C will lead to its decomposition. The thermal decomposition of $\text{Ca}(\text{H}_2\text{PO}_4)_2 \cdot \text{H}_2\text{O}$ is a complex, multi-stage process where $\text{CaH}_2\text{P}_2\text{O}_7$ is a key intermediate. The final product upon strong ignition (above 500°C) is typically calcium polyphosphate, $\text{Ca}(\text{PO}_3)_2$.^[7]

Note: Detailed TGA/DSC curves specifically for pure $\text{CaH}_2\text{P}_2\text{O}_7$ are not readily available in the reviewed literature. The decomposition pathway is inferred from studies on its precursor, monocalcium phosphate.

Crystal Structure

Detailed crystallographic data for Acid Calcium Pyrophosphate ($\text{CaH}_2\text{P}_2\text{O}_7$) is not widely reported in scientific literature. However, extensive research is available for the closely related compound, dicalcium pyrophosphate ($\text{Ca}_2\text{P}_2\text{O}_7$), which exists in several anhydrous and hydrated polymorphic forms. For instance, the high-temperature α - $\text{Ca}_2\text{P}_2\text{O}_7$ form is monoclinic with the space group $\text{P}2_1/n$, while the lower-temperature β -form is tetragonal.^[8] The dihydrate ($\text{Ca}_2\text{P}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$), which is clinically relevant in calcium pyrophosphate deposition disease (CPPD), exists in triclinic and monoclinic forms.^{[8][9]} Researchers studying $\text{CaH}_2\text{P}_2\text{O}_7$ may find the structural analyses of these related compounds to be a useful reference point for characterization.

Experimental Protocols

Standardized analytical methods for Acid Calcium Pyrophosphate are outlined by regulatory bodies like JECFA and in the Food Chemicals Codex.

Assay for Phosphate Content (JECFA Method Summary)

This protocol determines the purity of the substance by measuring its total phosphorus content, expressed as P_2O_5 .

- **Sample Preparation:** Accurately weigh approximately 200 mg of the sample. Dissolve it in a mixture of 25 mL of water and 10 mL of dilute nitric acid solution.^[3]

- Digestion: Boil the solution for 30 minutes to ensure all phosphate is in the orthophosphate form.[3]
- Precipitation: If necessary, filter the solution. Adjust the temperature to approximately 50°C and add 75 mL of ammonium molybdate solution. Maintain the temperature at 50°C for 30 minutes with occasional stirring, then let it stand for at least 16 hours at room temperature. This precipitates the phosphate as ammonium phosphomolybdate.[3]
- Washing: Decant the supernatant and wash the precipitate with a 1% potassium nitrate solution until the filtrate is no longer acidic.[3]
- Titration: Transfer the precipitate and filter paper to the original vessel. Add a precise volume (50.0 mL) of 1N sodium hydroxide to dissolve the precipitate. Add phenolphthalein indicator and titrate the excess sodium hydroxide with 1N sulfuric acid.[3]
- Calculation: The amount of sodium hydroxide consumed is used to calculate the percentage of P₂O₅ in the original sample. Each mL of 1N NaOH is equivalent to 3.088 mg of P₂O₅.[3]

Solubility Determination (General Protocol)

While a specific official protocol for CaH₂P₂O₇ was not identified, a general equilibrium solubility protocol can be adapted.

- Medium Preparation: Prepare buffer solutions at relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions.[10]
- Sample Addition: Add an excess amount of Acid Calcium Pyrophosphate to a known volume of each buffer solution in a sealed container. This ensures that a saturated solution is formed.
- Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. Equilibrium is confirmed when the concentration of the dissolved substance does not significantly change between sequential time points (e.g., 24 and 48 hours).[10]
- Sample Separation: Separate the undissolved solid from the solution using centrifugation or filtration (e.g., through a 0.45-μm filter).[11]

- Quantification: Analyze the concentration of dissolved calcium or phosphate in the clear supernatant using a validated analytical method, such as atomic absorption spectroscopy for calcium or a colorimetric method for phosphate.[3][11]
- Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL).

Relevance and Applications in Pharmaceutical Sciences

While Acid Calcium Pyrophosphate is not widely used as a pharmaceutical active ingredient, calcium phosphates as a class are of significant interest to drug development professionals. They are generally recognized as safe (GRAS), chemically stable, and of mineral origin.[12]

Potential roles for calcium phosphates, including CAPP, in pharmaceutical formulations include:

- Excipients in Solid Dosage Forms: Due to their excellent flowability and high density, calcium phosphates are used as fillers and binders in direct compression tableting.[13] They can improve the flow of poorly compressible active pharmaceutical ingredients (APIs).[12]
- Inert Fillers: Calcium phosphates are largely inert and do not swell or dissolve in water, making them suitable as densifiers in wet granulation processes.[12][13]
- Nutrient Source: In nutraceuticals and supplements, they serve as a source of calcium and phosphorus.[12]
- Drug Delivery Systems: Research into calcium phosphate nanoparticles suggests their potential as carriers for biomolecules like nucleic acids and proteins, owing to their biocompatibility and biodegradability.[1] The pH-responsive nature of some calcium phosphates could be exploited for targeted drug release.[1]

The specific properties of Acid Calcium Pyrophosphate—its acidic nature and slow reactivity—could potentially be leveraged in novel drug delivery systems requiring pH-triggered release or as a buffering agent in specific formulations. However, further research is needed to explore these applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. WHO | JECFA [apps.who.int]
- 3. fao.org [fao.org]
- 4. Calcium dihydrogen pyrophosphate | CaH₂P₂O₇ | CID 56842605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Food safety and quality: detail [fao.org]
- 6. scribd.com [scribd.com]
- 7. chalcogen.ro [chalcogen.ro]
- 8. Calcium pyrophosphate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. who.int [who.int]
- 11. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 12. expresspharma.in [expresspharma.in]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Acid Calcium Pyrophosphate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1143966#chemical-properties-of-acid-calcium-pyrophosphate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com